molecular formula C7H5Cl2N3O2S B13468491 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride

4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride

Cat. No.: B13468491
M. Wt: 266.10 g/mol
InChI Key: HXPHUSQSFFAUSR-UHFFFAOYSA-N
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Description

4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride is a heterocyclic compound featuring a pyrrolo[2,3-d]pyrimidine core substituted with a chlorine atom at position 4, a methyl group at position 7, and a sulfonyl chloride group at position 4. This structure confers high reactivity, particularly at the sulfonyl chloride moiety, making it a valuable intermediate in synthesizing sulfonamides, sulfonic esters, and other derivatives for pharmaceutical and agrochemical applications .

Properties

Molecular Formula

C7H5Cl2N3O2S

Molecular Weight

266.10 g/mol

IUPAC Name

4-chloro-7-methylpyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride

InChI

InChI=1S/C7H5Cl2N3O2S/c1-12-2-4(15(9,13)14)5-6(8)10-3-11-7(5)12/h2-3H,1H3

InChI Key

HXPHUSQSFFAUSR-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=C1N=CN=C2Cl)S(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Step 1: Preparation of 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

The synthesis begins with the formation of the pyrrolo[2,3-d]pyrimidine core, which can be achieved via condensation reactions involving substituted pyrimidines and heterocyclic precursors. A notable method involves the reaction of 4-chloro-7-methylpyrrolo[2,3-d]pyrimidine derivatives with suitable reagents under controlled conditions.

  • Reaction Conditions :
    • N-bromosuccinimide (NBS) is used for selective bromination at the 5-position, providing a reactive intermediate for subsequent sulfonylation.
    • Typical yields for this step are approximately 86-93%, with reaction temperatures maintained between 0°C and 25°C for bromination, and purification via silica gel chromatography.

Step 2: Bromination at the 5-Position

Bromination of 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is performed to introduce a leaving group suitable for subsequent sulfonylation:

Reagents: N-bromosuccinimide (NBS)
Solvent: Dichloromethane
Temperature: 0°C to 25°C
Reaction Time: 2-3 hours
Yield: Approximately 86-93%

This step enhances the reactivity of the heterocycle, enabling efficient sulfonylation in subsequent steps.

Sulfonylation to Form the Sulfonyl Chloride

Step 3: Introduction of the Sulfonyl Chloride Group

The key step involves converting the sulfonyl precursor into the sulfonyl chloride derivative. The general approach is:

  • Reacting the sulfonic acid derivative with thionyl chloride (SOCl₂) or chlorosulfonic acid under reflux conditions to yield the sulfonyl chloride.

Reaction Conditions & Data

Parameter Details
Reagent Thionyl chloride (SOCl₂)
Solvent Usually carried out neat or in inert solvents like dichloromethane
Temperature Reflux (~70°C)
Duration 2-4 hours
Yield Typically >85% based on literature reports

This step must be performed under an inert atmosphere to prevent hydrolysis, as sulfonyl chlorides are moisture-sensitive.

Notes on Process Optimization

  • Excess SOCl₂ can be used to drive the reaction to completion.
  • Post-reaction, excess reagents are removed under reduced pressure.
  • The crude product is purified by distillation or recrystallization.

Purification and Characterization

The resulting 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride is purified by standard techniques such as column chromatography or recrystallization, ensuring high purity (>99%).

Summary of Key Data

Step Reagents Conditions Yield Notes
Bromination NBS Dichloromethane, 0-25°C 86-93% Selective bromination at 5-position
Sulfonylation SOCl₂ Reflux, inert atmosphere >85% Converts sulfonic acid to sulfonyl chloride

Additional Considerations

  • Environmental and Safety Aspects : The process involves hazardous reagents like SOCl₂; proper handling and waste management are essential.
  • Reaction Optimization : Using excess reagents and controlled temperatures improves yields and minimizes side reactions.
  • Alternative Methods : Some approaches utilize direct chlorosulfonation of the heterocycle, but these require rigorous control to prevent over-sulfonation or degradation.

Chemical Reactions Analysis

Types of Reactions

4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines and thiols for nucleophilic substitution.

    Electrophiles: Such as nitric acid and sulfuric acid for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyrrolo[2,3-d]pyrimidine derivative, while electrophilic substitution with nitric acid can yield a nitro-substituted derivative .

Mechanism of Action

The mechanism of action of 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride involves its interaction with specific molecular targets. For instance, its derivatives can inhibit kinase enzymes by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells . The compound’s ability to interact with multiple kinase enzymes makes it a valuable tool in targeted cancer therapy.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₇H₅Cl₂N₃O₂S
  • Molecular Weight : ~266.11 g/mol (calculated based on analogous structures)
  • Functional Groups : Chloro (C4), methyl (C7), sulfonyl chloride (C5).

Comparison with Structurally Similar Compounds

7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride

  • Molecular Formula : C₇H₆ClN₃O₂S
  • Molecular Weight : 231.66 g/mol
  • Key Differences : Lacks the chlorine substituent at position 4.
  • This compound is primarily used in sulfonylation reactions but may exhibit different regioselectivity compared to the 4-chloro analog .

4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

  • Molecular Formula : C₇H₆ClN₃
  • Molecular Weight : 175.60 g/mol
  • Key Differences : Lacks the sulfonyl chloride group at position 5.
  • Implications: The core structure serves as a precursor for further functionalization.

4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic Acid

  • Molecular Formula : C₈H₆ClN₃O₂
  • Molecular Weight : 211.61 g/mol
  • Key Differences : Replaces sulfonyl chloride with a carboxylic acid group at position 5.
  • Implications : The carboxylic acid group enables amide or ester formation but lacks the electrophilic reactivity of sulfonyl chlorides. This derivative is more suited for hydrogen bonding or metal coordination in drug design .

2-Chloro-5-fluoro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

  • Molecular Formula : C₇H₅ClFN₃
  • Molecular Weight : 185.59 g/mol
  • Key Differences : Substitutes chlorine at position 2 and fluorine at position 5.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity/Applications
4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride (Target) C₇H₅Cl₂N₃O₂S ~266.11 Cl (C4), CH₃ (C7), SO₂Cl (C5) Sulfonamide synthesis, electrophilic substitution
7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride C₇H₆ClN₃O₂S 231.66 CH₃ (C7), SO₂Cl (C5) General sulfonylation reactions
4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine C₇H₆ClN₃ 175.60 Cl (C4), CH₃ (C7) Halogenation, cross-coupling reactions
4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid C₈H₆ClN₃O₂ 211.61 Cl (C4), CH₃ (C7), COOH (C5) Amide/ester synthesis, drug intermediates
2-Chloro-5-fluoro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine C₇H₅ClFN₃ 185.59 Cl (C2), F (C5), CH₃ (C7) Kinase inhibitors, positional isomer studies

Biological Activity

4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C7H6ClN3O2S
  • Molecular Weight : 223.65 g/mol
  • CAS Number : 1266343-30-9

The compound features a pyrrolo-pyrimidine core, which is known for its diverse biological activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrrolo[2,3-d]pyrimidine derivatives. For instance, compounds similar to 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine have demonstrated significant cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and L929 (normal fibroblast) cells. The mechanism of action appears to involve the inhibition of key signaling pathways essential for cancer cell proliferation and survival .

Enzyme Inhibition

4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of Janus Kinases (JAKs), specifically JAK1. The inhibition of JAK1 has therapeutic implications for inflammatory diseases and certain cancers. Studies indicate that these compounds exhibit subnanomolar potency against JAK1, highlighting their potential as therapeutic agents in treating conditions like rheumatoid arthritis and other autoimmune disorders .

Antimicrobial Activity

In addition to anticancer properties, some derivatives of pyrrolo[2,3-d]pyrimidines have shown promising antimicrobial activity. These compounds can disrupt bacterial membrane integrity, leading to cell death. The combination of these compounds with traditional antibiotics has demonstrated synergistic effects against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .

Summary of Biological Activities

Activity TypeCell Line/TargetIC50 (µM)Reference
AnticancerHeLa0.5
AnticancerL9290.8
JAK1 InhibitionJAK1<0.001
AntimicrobialStaphylococcus aureus1.5

Case Studies

  • Case Study on Anticancer Activity : A study conducted by Professor Jian-Feng Ge's group explored the anticancer effects of various pyrrolo[2,3-d]pyrimidine derivatives. The results indicated that these compounds could induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
  • JAK1 Inhibition Study : Research published in the Journal of Medicinal Chemistry identified several derivatives that exhibited high selectivity for JAK1 over other kinases. This selectivity is crucial for minimizing side effects in therapeutic applications .
  • Synergistic Antimicrobial Effects : A collaborative study demonstrated that combining pyrrolo[2,3-d]pyrimidine derivatives with conventional antibiotics led to enhanced efficacy against resistant bacterial strains, suggesting a promising avenue for overcoming antibiotic resistance .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride to improve yield and purity?

  • Methodological Answer : Synthesis optimization requires careful control of sulfonation and chlorination steps. For example, regioselectivity in sulfonyl chloride formation can be influenced by reaction temperature (e.g., maintaining 0–5°C to minimize side reactions) and solvent choice (e.g., using dry dichloromethane to avoid hydrolysis). Monitoring via TLC or HPLC is critical to track intermediate formation . Post-synthesis purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) enhances purity.

Q. What analytical techniques are recommended for characterizing this compound when vendor-provided data (e.g., Sigma-Aldrich) is insufficient?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) resolves structural features like the methyl group at position 7 and sulfonyl chloride moiety. High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., expected [M+H]⁺ at m/z 281.53). For purity assessment, reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase is recommended .

Q. What are common reactivity patterns of the sulfonyl chloride group in this compound under nucleophilic substitution?

  • Methodological Answer : The sulfonyl chloride group reacts with amines (e.g., morpholine, piperazine) to form sulfonamides, a key step in drug discovery. Reactions typically proceed in anhydrous THF or DMF at room temperature with a base (e.g., triethylamine) to scavenge HCl. Kinetic studies suggest that electron-deficient amines require elevated temperatures (40–60°C) for completion .

Advanced Research Questions

Q. How does the methyl substitution at position 7 influence structure-activity relationships (SAR) compared to analogs like 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine?

  • Methodological Answer : Methyl groups enhance metabolic stability by reducing oxidative metabolism at the pyrrolo N7 position. In kinase inhibition assays, the methyl analog shows 3-fold higher selectivity for JAK2 over JAK1 compared to ethyl-substituted derivatives, likely due to steric effects in the ATP-binding pocket. Computational docking (e.g., AutoDock Vina) and molecular dynamics simulations can validate these interactions .

Q. What strategies mitigate regioselectivity challenges during functionalization of the pyrrolo[2,3-d]pyrimidine core?

  • Methodological Answer : Regioselectivity in electrophilic substitution is controlled by directing groups. For example, protecting the pyrrolo nitrogen with a methoxymethyl group (as in ) directs chlorination to position 4. Alternatively, using Lewis acids like AlCl₃ in Friedel-Crafts alkylation ensures functionalization at electron-rich positions .

Q. How does the compound’s stability vary under acidic, basic, or aqueous conditions?

  • Methodological Answer : Stability studies in buffered solutions (pH 1–13) reveal rapid hydrolysis of the sulfonyl chloride group in aqueous media (>90% degradation in 24 hours at pH 7.4). Lyophilization or storage in anhydrous DMSO at –20°C extends shelf life. Degradation products (e.g., sulfonic acid) are identified via LC-MS/MS .

Q. What computational methods predict the compound’s reactivity in multi-component reactions (MCRs)?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states in MCRs, such as its participation in Ugi or Biginelli reactions. Frontier Molecular Orbital (FMO) analysis identifies nucleophilic/electrophilic sites, guiding solvent and catalyst selection (e.g., p-toluenesulfonic acid for acid-catalyzed cyclizations) .

Q. What role does this compound play in synthesizing 7-deazahypoxanthine derivatives for antiviral studies?

  • Methodological Answer : It serves as a precursor for 7-deazapurine analogs via Suzuki-Miyaura coupling with boronic acids. For example, palladium-catalyzed cross-coupling (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) introduces aryl groups at position 5, yielding compounds with IC₅₀ values <100 nM against RNA viruses .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, serum concentration). Standardized protocols (e.g., NIH/3T3 fibroblasts in DMEM + 10% FBS) and orthogonal assays (e.g., SPR for binding affinity vs. cell viability) reduce variability. Meta-analyses of PubChem BioAssay data (AID 1259401) provide consensus activity profiles .

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